N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
CAS No.:
Cat. No.: VC9319868
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO3 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-benzhydryl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C23H25NO3/c1-21(2)22(3)14-15-23(21,27-20(22)26)19(25)24-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,24,25) |
| Standard InChI Key | WZPQMHUPXQPZOY-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
| Canonical SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Introduction
Structural Characterization and Nomenclature
The core structure of this compound is based on a 2-oxabicyclo[2.2.1]heptane scaffold, a bridged bicyclic system with a lactone-like oxygen atom at position 2. Key substituents include:
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4,7,7-Trimethyl groups: Three methyl groups at positions 4, 7, and 7, which introduce steric bulk and influence conformational rigidity .
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3-Oxo group: A ketone at position 3, contributing to polarity and potential hydrogen-bonding interactions .
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1-Carboxamide functionality: The primary amide at position 1, substituted with a diphenylmethyl group. This moiety enhances lipophilicity and may mediate target binding in biological systems .
The systematic IUPAC name reflects these features: N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide. The stereochemistry of the bicyclic system is critical; analogous compounds like 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane derivatives often exist as mixtures of stereoisomers .
Synthetic Pathways and Enantioselective Approaches
While no direct synthesis of this specific compound is documented in the literature, its preparation can be inferred from related methodologies:
Bicyclic Core Construction
The 2-oxabicyclo[2.2.1]heptane scaffold is accessible via organocatalytic formal [4 + 2] cycloaddition reactions. For example, enantioselective syntheses of bicyclo[2.2.1]heptane-1-carboxylates have been achieved using cinchona alkaloid-derived catalysts, yielding products with >90% enantiomeric excess . Adapting this approach, the ketone at position 3 could be introduced via oxidation of a secondary alcohol intermediate .
Carboxamide Formation
The target carboxamide is likely synthesized through coupling of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (a known intermediate ) with diphenylmethylamine. This reaction would proceed under Schotten-Baumann conditions, involving:
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Activation: The carbonyl chloride reacts with diphenylmethylamine in the presence of a base (e.g., NaOH).
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Nucleophilic acyl substitution: Formation of the amide bond, releasing HCl .
The stereochemical outcome depends on the configuration of the starting carbonyl chloride. For instance, (−)-(1S,4R)-camphanic chloride (a closely related compound) has been used to produce enantiomerically pure derivatives .
Physicochemical Properties
The diphenylmethyl group significantly increases lipophilicity compared to simpler analogs like N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (logP = 1.18) . This property may enhance membrane permeability but reduce aqueous solubility.
Spectral Characteristics
Mass Spectrometry
Hypothetical fragmentation patterns based on structural analogs :
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Base peak: Loss of diphenylmethyl group (m/z 105) followed by cleavage of the bicyclic system.
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Molecular ion: [M+H]<sup>+</sup> at m/z 376.
Infrared Spectroscopy
Key absorptions:
Nuclear Magnetic Resonance
Predicted <sup>1</sup>H NMR signals (CDCl<sub>3</sub>):
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δ 7.2–7.4 ppm: Multiplet (10H, diphenylmethyl aromatic protons)
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δ 5.1 ppm: Singlet (1H, CHPh<sub>2</sub>)
Stability and Degradation Pathways
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Hydrolytic Stability: The amide bond is susceptible to acid/base-catalyzed hydrolysis, particularly at elevated temperatures .
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Oxidative Degradation: The benzylic position of the diphenylmethyl group may undergo oxidation to form a ketone or alcohol.
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Photostability: Conjugated aromatic systems could lead to photodegradation via [2+2] cycloaddition or radical mechanisms.
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